Nordalbergin

Übersicht

Beschreibung

Nordalbergin is a coumarin compound extracted from the wood bark of Dalbergia sissoo, a species of rosewood. It has been studied for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-neuroinflammatory effects .

Vorbereitungsmethoden

Nordalbergin is typically isolated from the wood bark of Dalbergia sissoo through extraction and purification processes. The extraction involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound

Analyse Chemischer Reaktionen

Nordalbergin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-Neuroinflammatory Effects

Nordalbergin has been extensively studied for its anti-inflammatory properties, particularly in the context of neurodegenerative diseases. Research indicates that it exerts significant effects on microglial cells, which are crucial in mediating neuroinflammation.

Key Findings:

- Inhibition of Pro-Inflammatory Cytokines : this compound significantly reduces the secretion of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .

- MAPK Signaling Pathway : The compound inhibits the phosphorylation of mitogen-activated protein kinases (ERK, JNK, and p38), which are pivotal in inflammatory signaling pathways .

- NLRP3 Inflammasome Activation : this compound has been shown to repress NLRP3 inflammasome activation, further contributing to its anti-inflammatory effects .

Experimental Data:

A study demonstrated that this compound at concentrations of 10 and 20 µM effectively decreased both intracellular and mitochondrial reactive oxygen species (ROS) production in LPS-stimulated BV2 cells, indicating its potential as an antioxidant agent .

Antimicrobial Properties

Recent research has highlighted this compound's synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This is particularly significant given the rising challenge of antibiotic resistance.

Key Findings:

- Synergistic Activity : In vitro studies have shown that this compound enhances the efficacy of amoxicillin against MRSA infections. This was assessed through checkerboard assays and time-dependent killing curves .

- Mechanism of Action : The compound works by targeting bacterial virulence factors rather than directly killing the bacteria, which may help reduce pathogenicity without promoting resistance .

Potential in Cancer Therapy

This compound's ability to induce differentiation in human promyelocytic leukemia HL-60 cells suggests potential applications in cancer therapy.

Key Findings:

- Induction of Differentiation : The compound has been reported to promote terminal differentiation of HL-60 cells towards mature monocytes/macrophages, indicating its potential role as a therapeutic agent in leukemia treatment .

Summary Table of Applications

Wirkmechanismus

Nordalbergin exerts its effects through several molecular targets and pathways:

Anti-inflammatory effects: This compound inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway, reducing the production of pro-inflammatory cytokines and enzymes

Anti-oxidative effects: This compound decreases the production of reactive oxygen species (ROS) and inhibits the activation of the NLRP3 inflammasome, protecting cells from oxidative damage

Antibacterial effects: This compound enhances the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus by inhibiting β-lactamase activity and increasing bacterial cell membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Nordalbergin is unique among coumarin compounds due to its specific biological activities and mechanisms of action. Similar compounds include:

Coumarin: The parent compound of this compound, known for its anticoagulant and anti-inflammatory properties.

Esculetin: A coumarin derivative with anti-inflammatory and anti-oxidative effects.

Scopoletin: Another coumarin derivative with anti-inflammatory, anti-oxidative, and antimicrobial properties

This compound stands out due to its ability to modulate multiple biological pathways and enhance the efficacy of antibiotics against resistant bacterial strains.

Biologische Aktivität

Nordalbergin is a coumarin compound extracted from the bark of Dalbergia sissoo, known for its diverse biological activities, particularly in the context of neuroinflammation and oxidative stress. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.

This compound is a natural coumarin that has garnered attention for its pharmacological properties. Its structure allows it to interact with various biological pathways, particularly those involved in inflammation and oxidative stress responses.

Research indicates that this compound exerts its effects primarily through the following mechanisms:

- Inhibition of MAPK Signaling Pathway : this compound significantly inhibits the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38 MAPK. This inhibition leads to reduced inflammatory responses in microglial cells .

- Suppression of Pro-inflammatory Cytokines : It decreases the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .

- Reduction of Nitric Oxide Production : this compound reduces nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

- Antioxidant Activity : It effectively decreases both intracellular and mitochondrial reactive oxygen species (ROS) production, suggesting a protective role against oxidative stress .

Cell Viability and Cytotoxicity

The cytotoxic effects of this compound were assessed using the MTT assay on BV2 microglial cells. Results indicated that concentrations up to 20 µM did not adversely affect cell viability while exhibiting significant anti-inflammatory effects .

Anti-inflammatory Effects

A series of experiments demonstrated that this compound:

- Decreased Cytokine Secretion : At concentrations of 10 µM and 20 µM, this compound significantly suppressed the secretion of pro-inflammatory cytokines in LPS-stimulated BV2 cells.

- Inhibited iNOS and COX-2 Expression : The compound was shown to reduce the expression levels of iNOS and COX-2, which are critical mediators in inflammatory pathways.

ROS Production

This compound's antioxidant properties were confirmed through flow cytometry analysis, which revealed a marked reduction in both intracellular and mitochondrial ROS levels upon treatment with this compound .

Data Summary

| Biological Activity | Concentration (µM) | Effect |

|---|---|---|

| Cytokine Secretion | 10 & 20 | Significant reduction in IL-6, TNF-α, IL-1β |

| iNOS Expression | 10 & 20 | Decreased expression |

| COX-2 Expression | 10 & 20 | Decreased expression |

| Intracellular ROS | 10 & 20 | Significant reduction |

| Mitochondrial ROS | 10 & 20 | Significant reduction |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neuroprotection in Neurodegenerative Diseases : A study highlighted this compound's potential to inhibit neurodegenerative disease progression by modulating neuroinflammation pathways. The findings suggest that it could be a candidate for developing treatments for conditions like Alzheimer's disease .

- Antioxidant Role : Research indicated that this compound could alleviate symptoms associated with oxidative stress-related disorders, supporting its use as a natural antioxidant agent .

Eigenschaften

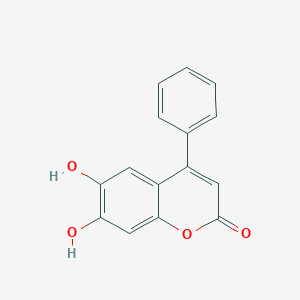

IUPAC Name |

6,7-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNJQYCOSMOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415775 | |

| Record name | Nordalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-82-6 | |

| Record name | Nordalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nordalbergin exhibits promising anti-inflammatory effects, particularly in the context of neuroinflammation. Research suggests that it achieves this by targeting multiple pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, which are key players in neuroinflammation. [] Specifically, this compound was found to:

- Attenuate MAPK signaling: this compound suppresses the activation of mitogen-activated protein kinases (MAPKs), crucial signaling molecules involved in inflammatory responses. []

- Inhibit NLRP3 inflammasome activation: The NLRP3 inflammasome is a multiprotein complex that triggers the release of pro-inflammatory cytokines. This compound effectively inhibits the activation of this complex, thereby reducing the production of inflammatory mediators like IL-1β. []

- Reduce ROS production: this compound effectively decreases the production of reactive oxygen species (ROS), both intracellularly and within mitochondria. Excessive ROS production contributes significantly to oxidative stress and inflammation, and this compound's ability to mitigate this suggests a potent antioxidant mechanism. []

A: While the provided research doesn't directly investigate this compound's structure-activity relationship in detail, a related study on coumarins and HL-60 cell differentiation offers valuable insights. [] This research highlights the significance of the 6,7-dihydroxy moiety in the coumarin structure for inducing differentiation in HL-60 cells. While this study doesn't directly investigate this compound, it underscores the importance of specific structural elements in coumarins for their biological effects. Further research is needed to fully elucidate the structure-activity relationship of this compound and identify the structural features responsible for its observed activities.

A: The solubility of this compound has been investigated in various solvents at different temperatures. [] * Solubility Order: this compound exhibits varying solubility in different solvents, with the following order observed: propanone > methanol > ethyl ethanoate > trichloromethane > water > hexane. []* Temperature Dependence: As the temperature increases, the solubility of this compound in all six tested solvents (water, methanol, propanone, ethyl ethanoate, trichloromethane, and hexane) also increases. [] This information is crucial for developing formulations and understanding its behavior in various environments.

ANone: Several analytical methods have been employed to characterize and quantify this compound:

- Ultraviolet (UV) Spectroscopy: This method has been used to determine both the dissociation constants (pKa) and solubility of this compound in different solvents. []

- ELISA (Enzyme-linked immunosorbent assay): This technique was employed to measure the secretion of inflammatory cytokines (IL-6, TNF-α, and IL-1β) from LPS-stimulated BV2 microglia cells treated with this compound. []

- Western Blot: This method was used to assess the expression levels of various proteins, including iNOS, COX-2, MAPKs, and NLRP3 inflammasome-related proteins, in LPS-stimulated BV2 microglia cells treated with this compound. []

- Flow Cytometry: This technique was utilized to measure the production of both intracellular and mitochondrial ROS in LPS-stimulated BV2 microglia cells treated with this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.